3-Chloro-4-phenylfurazan
Description
Contextualization of Furazan (B8792606) Heterocycles
Furazan, also known as 1,2,5-oxadiazole, is an aromatic heterocyclic compound. frontiersin.org The incorporation of this ring system into molecules can significantly influence their physical and biological properties. frontiersin.orgresearchgate.net Furazan derivatives are a well-established class of heterocycles that have found applications in various scientific fields, from medicinal chemistry to materials science. nih.govrsc.org The furazan ring is noted for its stability and the unique electronic characteristics conferred by the presence of three heteroatoms. researchgate.net This ring system is a key building block in the synthesis of more complex molecular architectures, including fused heterocyclic systems. molaid.com
The interest in furazan chemistry stems from the diverse properties exhibited by its derivatives. For instance, many furazan-containing compounds are investigated for their potential as energetic materials, a property attributed to their high nitrogen content and positive heats of formation. researchgate.netresearchgate.netmdpi.com In the realm of medicinal chemistry, the furazan scaffold is utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. frontiersin.orgresearchgate.netresearchgate.net
Significance of Substituted Furazan Derivatives in Organic Synthesis
Substituted furazans, such as amino, cyano, and nitro derivatives, are pivotal in the construction of more elaborate chemical entities. nih.gov For example, amino- and cyano-substituted furazans are fundamental starting materials for the synthesis of nitrogen-rich energetic compounds. nih.gov These building blocks can undergo a variety of chemical transformations, including cyclization and condensation reactions, to yield complex polycyclic structures. researchgate.net The ability to functionalize the furazan ring allows for the fine-tuning of molecular properties, making these derivatives highly valuable in the design of new materials and therapeutic agents. rsc.org
Specific Focus on Halogenated and Aryl-Substituted Furazan Compounds
The presence of both a halogen and an aryl group on the furazan ring, as seen in 3-Chloro-4-phenylfurazan, introduces a unique set of chemical characteristics. Halogenated furazans are an important subclass of these heterocycles, though their chemistry has been considered less explored compared to other derivatives. rsc.org The chlorine atom in this compound acts as a leaving group in nucleophilic substitution reactions, a common feature for halogens on electron-deficient heterocyclic rings. rsc.org This reactivity allows for further functionalization of the furazan core.
The phenyl group, an aryl substituent, also significantly impacts the molecule's properties. Aryl-substituted furans, in general, are of interest for their potential applications in various fields. The combination of a halogen and an aryl group can lead to compounds with specific electronic and steric properties that are desirable in medicinal and materials science.
A notable synthesis of this compound involves the treatment of ω-chlorophenylglyoxime with phosphorus pentachloride. rsc.org A study by Nash et al. confirmed that this reaction yields this compound as a steam-volatile product, correcting a previous report that suggested the formation of a 1,2,4-oxadiazole (B8745197) isomer. rsc.orgrsc.org This specific synthesis underscores the unique reactivity of the precursors and the stability of the resulting halogenated aryl-furazan structure.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₅ClN₂O | a2bchem.com |
| Molecular Weight | 180.59 g/mol | a2bchem.com |
| CAS Number | 24786-13-8 | a2bchem.comarctomsci.com |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Synthesis Precursor | ω-chlorophenylglyoxime | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phenyl-1,2,5-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNVNMPGTQWLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524585 | |
| Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24786-13-8 | |
| Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Phenylfurazan
Strategies for Furazan (B8792606) Ring Construction
The foundational step in the synthesis of 3-Chloro-4-phenylfurazan is the formation of the 1,2,5-oxadiazole ring, commonly known as the furazan ring. Several classical and modern synthetic approaches can be employed to construct this heterocyclic core, each with its own set of precursors and reaction conditions.
Cyclization Reactions for 1,2,5-Oxadiazole Core Formation
A primary and well-established method for constructing the furazan ring is through the cyclization of vicinal dioximes (glyoximes). In the context of this compound, a key precursor is ω-chlorophenylglyoxime. The treatment of this dioxime with a dehydrating agent, such as phosphorus pentachloride, induces a cyclization reaction that directly yields the this compound structure. rsc.org This reaction is efficient as it simultaneously forms the heterocyclic ring and incorporates the chloro substituent in a single step.
The general mechanism involves the dehydration of the two oxime hydroxyl groups, leading to the formation of the N-O-N linkage characteristic of the furazan ring. The presence of the chloro and phenyl groups on the starting glyoxime (B48743) dictates their final positions on the resulting furazan ring, providing excellent regiocontrol.
Table 1: Key Reagents in the Cyclization of ω-chlorophenylglyoxime
| Precursor | Reagent | Product | Reference |
| ω-chlorophenylglyoxime | Phosphorus pentachloride | This compound | rsc.org |
Deoxygenation Approaches from Furoxan Precursors
An alternative strategy for the synthesis of furazans involves the deoxygenation of their corresponding N-oxides, known as furoxans (1,2,5-oxadiazole 2-oxides). This approach allows for the synthesis of the target furazan from a more readily accessible or synthetically versatile furoxan intermediate. For the synthesis of this compound, the corresponding precursor would be 3-Chloro-4-phenylfuroxan.
The deoxygenation can be achieved using various reducing agents, with trialkyl phosphites being a common choice. The reaction proceeds by the phosphite (B83602) abstracting the oxygen atom from the N-oxide moiety of the furoxan ring, yielding the furazan and a trialkyl phosphate (B84403) byproduct. This method is particularly useful when the desired furoxan precursor is synthesized through other routes, such as the dimerization of nitrile oxides.
While direct synthesis of 3-Chloro-4-phenylfuroxan is not extensively detailed, related phenyl-substituted furoxans are accessible, suggesting the viability of this deoxygenation strategy. researchgate.netnih.gov
Radical Cyclization and Tandem Reactions
Modern synthetic organic chemistry has seen the emergence of radical-mediated reactions for the construction of heterocyclic systems. While not explicitly documented for the direct synthesis of this compound, radical cyclization presents a potential pathway. Such reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a suitable acceptor, such as a nitrile or an oxime ether.
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are also a powerful tool. A hypothetical tandem approach could involve the formation of a key intermediate that rapidly cyclizes to the furazan ring. These advanced methods offer potential for increased efficiency and novel synthetic routes, though their application to this specific target molecule remains an area for further research.
Introduction and Regiocontrol of the Chloro Substituent
The precise placement of the chloro group at the 3-position of the 4-phenylfurazan core is critical. This can be achieved either by incorporating the chlorine atom into the acyclic precursor before cyclization or by introducing it onto a pre-formed furazan ring.
Direct Halogenation of Furazan Systems
Direct halogenation of a pre-existing 4-phenylfurazan ring is a conceivable, though potentially challenging, route. Electrophilic halogenation of furazan rings is generally difficult due to the electron-withdrawing nature of the heterocyclic system. However, under forcing conditions or with highly reactive halogenating agents, direct chlorination might be possible. The regioselectivity of such a reaction would be a key consideration, as the electronic properties of the phenyl group would influence the position of electrophilic attack.
Nucleophilic Displacement Strategies for Halogen Incorporation
A more controlled and widely applicable method for introducing a halogen atom onto a heterocyclic ring is through nucleophilic substitution. This strategy involves the displacement of a suitable leaving group from the furazan ring by a chloride ion.
A common approach involves the conversion of a hydroxyl group into a chloro group. For example, if 3-hydroxy-4-phenylfurazan were available, it could be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chloro substituent. This type of reaction is a standard transformation in heterocyclic chemistry and offers a reliable method for halogen incorporation. The synthesis of related hydroxy-furoxans via nucleophilic substitution of a nitro group has been reported, suggesting that a 3-hydroxy-4-phenylfuroxan could be a viable precursor, which after chlorination and deoxygenation would lead to the target molecule.
Introduction and Regiocontrol of the Phenyl Substituent
The primary hurdle in the synthesis of this compound is the regioselective introduction of the phenyl group at the C4 position, adjacent to a chlorine atom at the C3 position. Achieving this regiocontrol is critical and can be approached through several strategies, including the use of precursors with inherent asymmetry or the exploitation of directing effects and differential reactivity of leaving groups on the furazan ring.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are widely employed in the synthesis of aryl-substituted heterocycles. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a particularly relevant method for the introduction of the phenyl group onto the furazan ring.
In a hypothetical synthesis of this compound, a key step would involve the coupling of a halogenated furazan precursor with phenylboronic acid. For instance, starting with 3,4-dichlorofurazan, a selective mono-arylation would be required. The success of such a reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions to favor the substitution of one chlorine atom over the other. The reactivity of the two chlorine atoms in 3,4-dichlorofurazan is expected to be similar, making regioselectivity a significant challenge.
Below is a table of representative palladium-catalyzed cross-coupling reactions on halogenated heterocyclic compounds that are analogous to the proposed synthesis of this compound.
| Heterocyclic Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Low |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-phenylpyrimidine | 74 |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | 2-Chloro-4-phenylpyridine | High |
This table presents data from analogous reactions on other heterocyclic systems to illustrate the feasibility of selective cross-coupling reactions.
To achieve the desired regioselective phenylation in the synthesis of this compound, several strategies can be envisioned:
Starting from an Asymmetric Precursor: A more controlled approach would involve starting with a furazan ring that already possesses different substituents at the 3 and 4 positions. For example, the synthesis could commence with 3-amino-4-chlorofurazan. The amino group could then be converted to a better leaving group or used to direct the subsequent phenylation. However, the synthesis of such precursors can be complex.
Sequential Halogenation and Coupling: Another strategy involves the use of a furazan precursor with two different halogen atoms, for instance, 3-chloro-4-iodofurazan. The greater reactivity of the iodo group in palladium-catalyzed cross-coupling reactions would allow for the selective introduction of the phenyl group at the 4-position, leaving the chloro group at the 3-position intact.
Directed Ortho-Metalation: While less common for the furazan system, directed ortho-metalation strategies could potentially be employed. This would involve a directing group on the furazan ring that facilitates the deprotonation and subsequent metalation of the adjacent position, which could then be quenched with an electrophilic source of the phenyl group.
Modular and Convergent Synthetic Routes towards this compound
A modular and convergent synthesis allows for the preparation of the target molecule from distinct fragments that are later combined. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues. A plausible convergent synthesis for this compound could involve the following steps:
Synthesis of a Dihalogenated Furazan Precursor: The synthesis would likely begin with the preparation of a symmetrically or asymmetrically dihalogenated furazan. For example, 3,4-dichlorofurazan can be synthesized from the dehydration of dichloroglyoxime.
Regioselective Mono-Arylation: The key step would be a regioselective palladium-catalyzed cross-coupling reaction. As discussed, achieving selectivity with 3,4-dichlorofurazan is challenging. A more reliable approach would be to use a precursor with differentiated halogens, such as 3-chloro-4-iodofurazan. In this case, a Suzuki-Miyaura coupling with phenylboronic acid would be expected to selectively replace the iodine atom due to the higher reactivity of the C-I bond towards oxidative addition to the palladium catalyst.
Reaction Conditions: This reaction would typically be carried out in a solvent system such as a mixture of toluene (B28343) and water, with a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate or potassium carbonate.
Isolation and Purification: The final product, this compound, would then be isolated and purified using standard techniques such as column chromatography.
An alternative convergent route could involve the construction of the furazan ring from a precursor that already contains the phenyl group. For example, the reaction of an appropriately substituted α,β-dione monoxime with a source of nitrogen could be envisioned, although controlling the subsequent chlorination to occur regioselectively at the desired position would remain a challenge.
Reaction Mechanisms and Chemical Transformations of 3 Chloro 4 Phenylfurazan
Mechanistic Studies of 3-Chloro-4-phenylfurazan Formation
The synthesis of this compound can be achieved through various routes, often involving the cyclization of acyclic precursors or the transformation of other heterocyclic systems. While detailed kinetic and computational studies specifically for its formation are not extensively documented in publicly available literature, mechanistic insights can be drawn from established synthetic pathways for furazans and related 1,2,5-oxadiazoles.
The formation of the furazan (B8792606) ring typically proceeds from 1,2-dione dioximes. In the context of this compound, a plausible precursor would be a derivative of phenylglyoxime. The classical synthesis of furazans involves the cyclodehydration of an α-dioxime. For instance, the formation of furazan itself from glyoxime (B48743) is an exothermic reaction that can be achieved by heating in the presence of a dehydrating agent like succinic anhydride. wikipedia.org
A documented synthesis involves the reaction of 3-(4-chlorofurazanyl-3-N(O)N-azoxy)-4-nitrofurazan with weak bases, which yields this compound as a steam-volatile product. researchgate.net This complex transformation suggests a rearrangement and fragmentation mechanism, where the intricate starting material breaks down to form the more stable phenylfurazan structure.
Another relevant synthetic pathway involves the transformation of furoxans (furazan-N-oxides). For example, the attempted synthesis of [¹⁵N]₃ 2-oxy-4-phenylfurazan-3-carbonitrile from a furoxan precursor led to a rearrangement, yielding N-(4-phenyl-furazan-3-yl)-benzamide. acs.org This indicates that furoxan-to-furazan rearrangements can be a key step, likely proceeding through ring-opening and re-cyclization intermediates.
In a related synthesis, photolysis of 4-azido-3-phenylfurazan 2-oxide (a furoxan) leads to (E)-2-hydroxyimino-2-phenylacetonitrile. oup.com This reaction is proposed to proceed via a nitrene intermediate, followed by ring cleavage. Although this is a decomposition pathway, it highlights the types of reactive intermediates that can be involved in the chemistry of phenyl-substituted furazan systems.
The key intermediates in furazan formation from acyclic precursors are generally accepted to be monoxime and dioxime species which undergo cyclization. The transition state for the ring-closure step would involve the approach of one hydroxylamino group onto the other, with subsequent elimination of water.
Solvents and catalysts play a crucial role in directing the outcome of heterocyclic syntheses. In the formation of furazans and furoxans, the choice of reaction medium can influence reaction rates and the distribution of isomers. For instance, the dimerization of nitrile oxides, a common route to furoxans, can be influenced by the solvent. scispace.com
While specific studies on the solvent and catalyst effects for the synthesis of this compound are scarce, general principles of catalysis can be applied. Acid or base catalysis is common in condensation and cyclization reactions leading to heterocycles. For example, the synthesis of diaminofurazan involves heating diaminoglyoxime (B1384161) with potassium hydroxide (B78521). wikipedia.org Similarly, the synthesis of 3-amino-4-aminoximidofurazan, a precursor to other functionalized furazans, is conducted under controlled pH conditions. scispace.com
Synergistic catalysis, where two distinct catalysts activate both the nucleophile and electrophile, is a powerful strategy in modern synthesis and could be applicable to the formation of complex furazans. nih.gov For instance, in native chemical ligation, thiol catalysts like (4-carboxylmethyl)thiophenol (MPAA) have been shown to significantly accelerate reactions by facilitating in situ transthioesterification. nih.gov Such principles could be adapted to optimize furazan synthesis.
The table below summarizes the conditions for related furazan and furoxan syntheses, illustrating the importance of reaction conditions.
| Precursor(s) | Product(s) | Catalyst/Reagent | Solvent | Conditions | Ref. |
| Glyoxime | Furazan | Succinic anhydride | None | 150 °C | wikipedia.org |
| Styrene, Sodium nitrite | 4-Nitro-3-phenylfurazan 2-oxide | Acetic acid | Dichloromethane | Stirring, room temp. | oup.com |
| 4-Nitro-3-phenylfurazan 2-oxide | 4-Azido-3-phenylfurazan 2-oxide | Sodium azide | Dimethyl sulfoxide | 10 min | oup.com |
| 3-Amino-4-aminoximidofurazan | 3-Amino-4-chloroximidofurazan | CuCl | - | - | scispace.com |
| 3,4-Dinitrofuroxan, 2-Azidoethanol | Monosubstituted and Disubstituted products | K₂CO₃ | Acetonitrile | 40 °C, 12h | mdpi.com |
Reactivity of the Chloro Substituent in this compound
The chloro group attached to the furazan ring is the primary site for nucleophilic attack, a reactivity pattern characteristic of halogenated electron-deficient heterocyclic systems.
The furazan ring is an electron-withdrawing heterocycle. This property, analogous to the effect of nitro groups on a benzene (B151609) ring, activates adjacent halogen substituents towards nucleophilic aromatic substitution (SₙAr). libretexts.orglibretexts.org The carbon atom bonded to the chlorine in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles.
The generally accepted mechanism for SₙAr reactions on such activated systems is a two-step addition-elimination process. libretexts.orglibretexts.org
Addition: The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a tetrahedral intermediate, often called a Meisenheimer complex. The aromaticity of the furazan ring is temporarily broken, and the negative charge is delocalized over the heterocyclic system.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the furazan ring is restored.
Studies on related nitrofurazans demonstrate this reactivity. The nitro group in nitrofurazans can be readily displaced by ammonia (B1221849) and various primary and secondary amines. researchgate.net In some cases, the nitro group can even activate a second substituent for displacement. researchgate.net Similarly, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with phenoxide anions proceeds via nucleophilic substitution of the chloride. researchgate.net A bimolecular aromatic nucleophilic substitution (Ar-Sₙ2) mechanism has been proposed for the reaction of 3,4-dinitrofuroxan with 2-azidoethanol, where the incoming nucleophile attacks the electron-deficient carbon of the furazan ring. mdpi.com
Given this precedent, this compound is expected to react with various nucleophiles as shown in the table below.
| Nucleophile (Nu⁻) | Expected Product |
| RO⁻ (Alkoxides) | 3-Alkoxy-4-phenylfurazan |
| R₂NH (Amines) | 3-(Dialkylamino)-4-phenylfurazan |
| RS⁻ (Thiolates) | 3-(Alkylthio)-4-phenylfurazan |
| N₃⁻ (Azide) | 3-Azido-4-phenylfurazan |
This reactivity makes this compound a valuable intermediate for the synthesis of a variety of functionalized 4-phenylfurazan derivatives.
Elimination reactions of aryl halides are generally less common than substitution and typically require harsh conditions or specific mechanistic pathways, such as the elimination-addition (benzyne) mechanism. libretexts.orgucalgary.ca For simple aryl halides, standard E1 and E2 reactions that occur with alkyl halides are not feasible because the leaving group is on an sp²-hybridized carbon. masterorganicchemistry.com
However, elimination reactions can be induced. For example, the treatment of an alkyl halide with a strong base like potassium hydroxide (KOH) can lead to the formation of an alkene. masterorganicchemistry.com In heterocyclic systems, the possibility of elimination would depend on the presence of a proton on an adjacent atom and the stability of the resulting unsaturated system.
For this compound, a standard β-elimination is not possible as there are no hydrogens on the adjacent carbon atom of the furazan ring. An elimination involving the phenyl ring is also highly unlikely. Therefore, elimination reactions are not a characteristic feature of the chloro substituent's reactivity under typical conditions. Reductive elimination can occur from organometallic complexes, but this is a distinct process involving a metal center. berkeley.edu
Reactivity of the Phenyl Substituent in this compound
The phenyl group in this compound can undergo electrophilic aromatic substitution. The reactivity of the benzene ring and the position of substitution are governed by the electronic properties of the attached 3-chloro-furazan-4-yl group.
The furazan ring is a π-deficient heterocycle and acts as a strong electron-withdrawing group, similar to a nitro group. vedantu.com This has two main consequences for electrophilic aromatic substitution on the attached phenyl ring:
Deactivation: The electron-withdrawing nature of the furazan substituent deactivates the phenyl ring towards electrophilic attack. This means that harsher reaction conditions (e.g., stronger acids, higher temperatures) are required compared to benzene itself. studymind.co.uk
Directing Effect: As a deactivating group, the 3-chloro-furazan-4-yl substituent is expected to be a meta-director. libretexts.org It withdraws electron density from the ortho and para positions of the phenyl ring through resonance and inductive effects, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.
This is supported by experimental evidence from related compounds. The chlorosulfonylation of 3-nitro-4-phenylfurazan and 4-nitro-3-phenylfuroxan (B8798076) with chlorosulfuric acid yields a mixture of para- and meta-chlorosulfonyl-substituted isomers. unito.itresearchgate.net The nitration of 3-amino-4-phenylfurazan also results in substitution on the phenyl ring, forming 3-nitramino-4-phenylfurazan. researchgate.net While the amino group in the precursor is an activating ortho-, para-director, these examples confirm that the phenyl ring is accessible to electrophilic attack.
The expected products for common electrophilic aromatic substitution reactions on this compound are summarized below, assuming the dominant directing effect is from the deactivating furazan ring.
| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Chloro-4-(3-nitrophenyl)furazan |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Chloro-4-(3-bromophenyl)furazan or 3-Chloro-4-(3-chlorophenyl)furazan |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-(4-Chlorofurazan-3-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | Generally unsuccessful due to strong deactivation |
| Friedel-Crafts Alkylation | R⁺ | RCl / AlCl₃ | Generally unsuccessful due to strong deactivation |
Electrophilic Aromatic Functionalization of the Phenyl Ring
Direct electrophilic aromatic substitution on the phenyl ring of this compound has not been extensively documented in the available literature. However, the synthesis of related substituted 4-phenylfurazan derivatives suggests that such functionalizations are feasible. The furazan ring is generally considered to be an electron-withdrawing group, which would deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta and para positions. The presence of the chloro substituent on the furazan ring further enhances this deactivating effect.
An example of a related transformation is the synthesis of 3-(4-chlorophenyl)-4-phenylfurazan. arkat-usa.org While this does not represent a direct functionalization of a pre-existing this compound molecule, the presence of a chlorine atom on the phenyl ring in the final product indicates that halogenation of the phenyl precursor is a viable pathway in the synthesis of such compounds.
| Reactant | Reagent | Product | Reference |
| 4-chlorobenzyl phenyl ketone | (outlines a multi-step synthesis) | 3-(4-chlorophenyl)-4-phenylfurazan | arkat-usa.org |
It is anticipated that standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, could be applied to this compound, likely requiring forcing conditions due to the deactivating nature of the furazan ring. The regioselectivity would be governed by the directing effects of the furazan substituent.
Side-Chain Modifications on the Phenyl Group
There is a notable lack of specific research detailing side-chain modifications on the phenyl group of this compound. This suggests that this area of its chemistry is largely unexplored. In principle, if a functional group were present on the phenyl ring (e.g., a methyl, nitro, or amino group), it could undergo the chemical transformations typical for that group. For instance, a methyl group could be oxidized to a carboxylic acid, a nitro group could be reduced to an amine, and an amino group could be diazotized and subsequently replaced by various other functionalities. The reactivity of such a side chain would, however, be influenced by the electronic properties of the 3-chloro-4-furazanyl substituent.
Furazan Ring Transformations Involving this compound
The furazan ring is known to undergo a variety of transformations under thermal and photochemical conditions, including isomerizations, rearrangements, and conversions to other heterocyclic systems.
Photoisomerization and Thermal Rearrangements
The photochemistry of furazans, particularly phenyl-substituted furazans, has been a subject of interest. Irradiation of furazans can lead to cleavage of the O-N bond, initiating a cascade of reactions. For instance, studies on 3-acetylamino-4-phenylfurazan, a compound structurally similar to this compound, have shown that irradiation can lead to the cleavage of both the O(1)-N(5) and O(1)-N(2) bonds of the furazan ring. semanticscholar.org This suggests that this compound would likely exhibit similar photochemical reactivity, potentially leading to isomeric products or ring-opened intermediates.
Thermal fragmentation of furazans is also a known process. For example, the thermolysis of diphenylfurazan at high temperatures yields benzonitrile (B105546) and phenyl isocyanate, indicating cleavage of the furazan ring into nitrile and nitrile oxide fragments. arkat-usa.org It is plausible that this compound would undergo a similar thermal decomposition, although the specific products would depend on the fragmentation pattern influenced by the chloro substituent.
| Starting Material | Conditions | Key Intermediates/Products | Reference |
| 3-acetylamino-4-phenylfurazan | UV irradiation | Cleavage of O(1)-N(5) and O(1)-N(2) bonds | semanticscholar.org |
| Diphenylfurazan | >200 ºC | Benzonitrile, Phenyl isocyanate | arkat-usa.org |
Ring Expansion and Contraction Processes
While specific examples of ring expansion and contraction involving this compound are not detailed in the literature, these are known transformations for the broader class of furazan-containing compounds. For example, benzofurazan (B1196253) N-oxides have been shown to undergo photoreaction to yield 1H-azepine-2,7-diones, a ring expansion process. nih.gov It is conceivable that under specific conditions, the furazan ring in this compound could be induced to undergo similar expansions or contractions, leading to different heterocyclic frameworks.
Conversion to Other Heterocyclic Systems
The conversion of the furazan ring into other heterocyclic systems is a well-documented area of its chemistry, particularly under photochemical conditions. Research on 3-perfluoroalkanoylamino-4-phenylfurazan has demonstrated its conversion into fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles upon irradiation in the presence of primary aliphatic amines. acs.org This transformation proceeds via the photolytic cleavage of the O-N bond, followed by competing reaction pathways that lead to the formation of the new heterocyclic rings. acs.org This provides a strong precedent for the potential of this compound to serve as a precursor for other heterocyclic systems under appropriate photochemical conditions. The reaction of the photogenerated intermediate with different nucleophiles could offer a pathway to a variety of five-membered heterocycles.
| Starting Material | Conditions | Product(s) | Reference |
| 3-perfluoroalkanoylamino-4-phenylfurazan | Irradiation in the presence of primary aliphatic amines | Fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles | acs.org |
Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Phenylfurazan
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Chloro-4-phenylfurazan, a combination of one-dimensional and two-dimensional NMR experiments is essential to fully characterize its structure.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the phenyl group. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the furazan (B8792606) ring and the chloro substituent. The protons on the phenyl ring would typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The substitution pattern on the phenyl ring will dictate the multiplicity of these signals, which can be predicted using established substituent chemical shift additivity rules. For a 4-substituted phenyl group, one might expect to see two sets of doublets, corresponding to the ortho and meta protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edu The carbon atoms of the furazan ring are expected to resonate at a lower field due to the presence of electronegative nitrogen and oxygen atoms. Typically, furazan ring carbons appear in the range of δ 140-160 ppm. mdpi.com The phenyl carbons will show distinct signals in the aromatic region (δ 125-170 ppm). oregonstate.edu The carbon atom attached to the furazan ring will be shifted downfield compared to the other phenyl carbons. The chloro-substituted carbon in the furazan ring is also expected to have a characteristic chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Phenyl C-H (ortho to furazan) | 7.8 - 8.2 | 128 - 132 | Doublet |
| Phenyl C-H (meta to furazan) | 7.4 - 7.6 | 129 - 133 | Triplet |
| Phenyl C-H (para to furazan) | 7.5 - 7.7 | 130 - 135 | Triplet |
| Furazan C-Cl | - | 150 - 155 | Singlet |
| Furazan C-Phenyl | - | 155 - 160 | Singlet |
| Phenyl C (ipso) | - | 130 - 135 | Singlet |
Note: The predicted values are based on typical chemical shift ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.
¹⁴N NMR for Furazan Ring Nitrogen Environments
¹⁴N NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atoms within the furazan ring. researchgate.net Furazan and its derivatives contain two distinct nitrogen atoms, which are expected to have different chemical shifts in the ¹⁴N NMR spectrum. The quadrupolar nature of the ¹⁴N nucleus often results in broad signals. huji.ac.il The chemical shifts provide insight into the hybridization and bonding of the nitrogen atoms. For substituted furazans, the chemical shifts of the ring nitrogens can be sensitive to the nature of the substituents.
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms within the this compound molecule. emerypharma.comlibretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons on the phenyl ring, helping to confirm their relative positions (ortho, meta, para). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively link the proton signals of the phenyl ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the phenyl group and the furazan ring, as it would show correlations from the phenyl protons to the furazan carbons.
Vibrational Spectroscopy (FT-IR and Raman)
Analysis of Characteristic Furazan Ring Vibrations
The furazan ring has a set of characteristic vibrational modes that can be observed in both FT-IR and Raman spectra. These include ring stretching, ring breathing, and ring deformation modes. dtic.mil The frequencies of these vibrations are sensitive to the substituents on the ring. For this compound, the vibrational modes of the furazan ring are expected to be influenced by the electronic effects of the chloro and phenyl groups. Typically, furazan ring vibrations are found in the fingerprint region of the spectrum (below 1600 cm⁻¹). mdpi.com
Identification of Substituent-Specific Absorption Bands
In addition to the furazan ring vibrations, the FT-IR and Raman spectra of this compound will exhibit bands characteristic of the phenyl and chloro substituents.
Phenyl Group: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic ring, are expected in the 900-650 cm⁻¹ region.
C-Cl Bond: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region of the FT-IR and Raman spectra. The exact position of this band can provide information about the electronic environment of the chloro-substituted carbon.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Phenyl C-H Stretch | > 3000 | FT-IR, Raman |
| Phenyl C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| Furazan Ring Stretch | 1600 - 1300 | FT-IR, Raman |
| Phenyl C-H Bend (out-of-plane) | 900 - 650 | FT-IR |
| C-Cl Stretch | 800 - 600 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a pivotal technique for investigating the electronic structure of molecules with chromophores, which are parts of a molecule that absorb light in the UV-visible region. msu.edu The this compound molecule contains both a phenyl group and a furazan ring, which together form a conjugated system that gives rise to characteristic electronic transitions.
Characterization of Electronic Transitions within the Furazan-Phenyl System
The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic phenyl ring and the furazan heterocycle, as well as the non-bonding (n) electrons on the oxygen and nitrogen atoms of the furazan ring. The primary electronic transitions anticipated are:
π → π* Transitions: These transitions occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. elte.hu Due to the conjugated system formed by the phenyl ring and the furazan ring, these transitions are expected to be intense (high molar absorptivity, ε) and occur at longer wavelengths compared to the non-conjugated parent molecules (benzene and furazan). uobabylon.edu.iq The presence of multiple conjugated double bonds creates a series of molecular orbitals, and the most significant transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms of the furazan ring) to a π* antibonding orbital. elte.hu Generally, n → π* transitions are less intense (low molar absorptivity) than π → π* transitions and can sometimes be obscured by the stronger absorptions. bspublications.net
The interaction between the phenyl and furazan rings, facilitated by the direct carbon-carbon bond, allows for delocalization of electrons across the entire system. This delocalization lowers the energy gap between the HOMO and LUMO, resulting in the absorption of light at longer wavelengths. msu.edu
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Intensity (ε) | Expected Wavelength Region |
|---|---|---|---|
| π → π* | Phenyl & Furazan Rings | High (ε > 10,000 M⁻¹cm⁻¹) | 200-300 nm |
Spectroscopic Signatures Related to Conjugation
Conjugation is a key feature influencing the UV-Vis spectrum. The linking of the phenyl chromophore with the furazan chromophore extends the conjugated π-electron system. msu.edu This extension has predictable effects on the absorption spectrum:
Bathochromic Shift (Red Shift): Compared to isolated benzene (B151609) (λmax ≈ 254 nm) and simple furazans, the absorption maximum (λmax) of this compound is expected to shift to a longer wavelength. up.ac.za Each additional double bond in a conjugated system typically shifts the λmax by about 30 nm. msu.edu This shift occurs because conjugation decreases the energy difference between the HOMO and LUMO. msu.edu
Hyperchromic Effect: The intensity of the absorption, measured by the molar absorptivity (ε), is expected to increase. msu.edu This hyperchromic effect is also a characteristic outcome of extending a conjugated system.
The chlorine substituent on the furazan ring may induce minor shifts. While halogens are auxochromes, their effect is generally less pronounced than that of strong activating or deactivating groups. matanginicollege.ac.in The polarity of the solvent used for analysis can also influence the position and fine structure of the absorption bands. uobabylon.edu.iqresearchgate.net
Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. acs.org This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₈H₅ClN₂O), HRMS can distinguish its exact mass from other compounds that have the same nominal mass.
Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). mdpi.com This results in the molecular ion appearing as a pair of peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom in the molecule. mdpi.com
Table 2: Isotopic Pattern for the Molecular Ion of this compound
| Ion | Calculated Exact Mass (Da) | Relative Intensity (%) |
|---|---|---|
| [C₈H₅³⁵ClN₂O]⁺ | 192.0141 | 100 |
Collision-Induced Dissociation (CID) Studies
Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion (in this case, the molecular ion of this compound) by colliding it with neutral gas molecules. researchgate.net The resulting product ions provide detailed structural information. researchgate.netresearchgate.net
The fragmentation of phenylfurazans is known to proceed via characteristic pathways. arkat-usa.org Thermolysis and photolysis studies have shown that the furazan ring can cleave to form nitrile and nitrile oxide fragments. arkat-usa.org A similar fragmentation would be expected in CID experiments.
Key proposed fragmentation pathways for [C₈H₅ClN₂O]⁺ include:
Retro-1,3-dipolar cycloaddition: This is a characteristic fragmentation of the furazan ring, leading to the cleavage of the O1-C5 and C3-C4 bonds. This would result in the formation of a benzonitrile (B105546) radical cation ([C₆H₅CN]⁺, m/z 103) and a neutral chloro(nitroso)methane fragment, or alternatively, a chloronitrile and a phenylnitrile oxide. arkat-usa.org
Loss of CO and N₂O: Stepwise or concerted loss of small neutral molecules like carbon monoxide (CO), nitrous oxide (N₂O), or nitric oxide (NO) from the heterocyclic ring is a common pathway in heterocyclic compounds.
Fragmentation of the Phenyl Group: Subsequent fragmentation could involve the phenyl ring, such as the loss of a cyano group or other characteristic losses from the benzonitrile fragment.
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at m/z 157, with subsequent fragmentation of this ion.
Table 3: Potential Product Ions from CID of this compound
| m/z (for ³⁵Cl) | Proposed Formula | Origin/Neutral Loss |
|---|---|---|
| 157 | [C₈H₅N₂O]⁺ | Loss of •Cl |
| 103 | [C₇H₅N]⁺• | Cleavage of furazan ring (loss of CClNO) |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com An analysis of this compound would provide exact data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
Although a specific crystal structure for this compound is not publicly available, data from related structures, such as other substituted phenylfurazans, can provide insight into its likely architecture. researchgate.netresearchgate.net The analysis would confirm the planarity of the five-membered furazan ring. A key structural parameter would be the dihedral angle between the plane of the furazan ring and the plane of the phenyl ring. This angle is determined by the balance between the steric hindrance of the ortho-hydrogens on the phenyl ring and the electronic stabilization gained from a more coplanar arrangement that maximizes π-conjugation.
The crystal packing would be influenced by intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could be present. mdpi.com Additionally, π-π stacking interactions between the phenyl and/or furazan rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. mdpi.com The chlorine atom could also participate in halogen bonding (C-Cl···N or C-Cl···O) interactions. mdpi.comnih.gov
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description | Expected Findings for this compound |
|---|---|---|
| Crystal System & Space Group | The symmetry of the unit cell and the arrangement of molecules within it. | N/A (Requires experimental data) |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. | Confirm furazan ring geometry and C-Cl, C-C, C-N, N-O bond lengths. |
| Dihedral Angle | The angle between the phenyl and furazan rings. | A non-zero angle is expected due to some steric hindrance. |
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Phenylfurazan
Quantum Mechanical Studies (DFT, HF)
Quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental to modern computational chemistry. DFT, in particular, is widely used due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. arxiv.orgrsc.orgarxiv.org These calculations can elucidate the fundamental properties of a molecule.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. researchgate.net This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 3-chloro-4-phenylfurazan, this would involve calculating bond lengths, bond angles, and dihedral angles between the furazan (B8792606) ring, the phenyl group, and the chlorine atom.
Conformational analysis is particularly important for this molecule due to the rotational freedom of the phenyl group relative to the furazan ring. By calculating the energy at different rotational angles (dihedral angle), a potential energy scan can identify the most stable conformer(s) and the energy barriers between them.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | Data not available | ||
| C-N (furazan) | Data not available | ||
| N-O (furazan) | Data not available | ||
| C-C (phenyl-furazan) | Data not available | ||
| C-C-N | Data not available | ||
| O-N-C | Data not available | ||
| Phenyl-Furazan Twist | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found.
The electronic structure of a molecule governs its reactivity and optical properties. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and potentially more reactive.
Analysis of the molecular orbitals themselves reveals how electrons are distributed. For this compound, one would expect the HOMO to be located primarily on the electron-rich phenyl ring and the LUMO on the electron-withdrawing furazan ring. The distribution of electron density (charge distribution) across the molecule can be visualized using molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic sites.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found.
Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edumpg.de This method quantifies the delocalization of electron density, often described as hyperconjugative interactions, by examining the interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.trmaterialsciencejournal.org The stabilization energy (E(2)) associated with these interactions indicates their significance. For this compound, NBO analysis would reveal the nature of the bonding within the furazan ring and the electronic interactions between the phenyl group, the chlorine atom, and the heterocyclic ring.
Simulation of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and analysis. sapub.org
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in a molecule. youtube.comspectrabase.com These predictions, when compared with experimental spectra, can aid in the assignment of signals and confirm the proposed structure.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical frequencies help in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Peak/Shift | Assignment |
| ¹³C NMR (ppm) | Data not available | C-Cl, C-phenyl, etc. |
| ¹H NMR (ppm) | Data not available | Phenyl protons |
| IR (cm⁻¹) | Data not available | C-N stretch, C-H stretch, etc. |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found.
Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.commdpi.comresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from occupied to unoccupied orbitals (e.g., HOMO to LUMO). For this compound, this would provide insight into its color and how it interacts with light.
Reactivity Analysis through Computational Descriptors
Electrophilicity Index and Chemical Hardness
No published data is available for the electrophilicity index and chemical hardness of this compound. These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and provide insights into the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been found in the searched literature. An MEP map would illustrate the electron density distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.
Reaction Mechanism Elucidation via Transition State Calculations
There are no available studies on the reaction mechanisms of this compound that include transition state calculations. Such calculations are fundamental for determining the energy barriers and pathways of chemical reactions involving the compound.
Synthetic Utility and Derivatization of 3 Chloro 4 Phenylfurazan
3-Chloro-4-phenylfurazan as a Building Block in Organic Synthesis
This compound, also known as 3-chloro-4-phenyl-1,2,5-oxadiazole, is a heterocyclic compound that holds potential as a versatile building block in organic synthesis. The furazan (B8792606) ring is a stable aromatic system, which allows for functionalization at its substituent positions. dtic.mil The presence of a reactive chloro group and a modifiable phenyl ring provides multiple avenues for the construction of more complex molecular frameworks.
Precursor for Complex Heterocyclic Architectures
The structure of this compound offers opportunities for the synthesis of a variety of complex heterocyclic systems. The chloro substituent can be displaced by various nucleophiles, enabling the introduction of new functional groups and the formation of fused ring systems. While specific examples for this compound are not extensively documented, the reactivity of similar chloro-substituted heterocycles suggests its utility in this regard. For instance, the reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with nucleophiles like methylhydrazine proceeds via nucleophilic aromatic substitution. chim.it
Furthermore, the phenyl group can be functionalized to include reactive sites that can participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic heteroaromatic compounds. The furazan ring itself is a stable backbone that can be readily functionalized at its carbon atoms. dtic.mil
Incorporation into Multifunctional Molecules
The dual reactivity of this compound, stemming from both the chloro group and the phenyl ring, allows for its incorporation into multifunctional molecules. This is particularly relevant in the field of medicinal chemistry and materials science, where molecules with diverse functionalities are often sought.
Derivatives of 1,3,4-oxadiazole, a related isomeric structure, are known to possess a wide range of biological activities. nih.gov By analogy, derivatization of this compound could lead to the development of new therapeutic agents. For example, the chloro group could be substituted with various amines or thiols to generate a library of compounds for biological screening.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Nucleophilic Aromatic Substitution | Nu- (e.g., R-NH2, R-OH, R-SH) | 3-Nu-4-phenylfurazan |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-phenylfurazan |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-4-phenylfurazan derivative |
| Nitration of Phenyl Ring | HNO3, H2SO4 | 3-Chloro-4-(nitrophenyl)furazan |
| Halogenation of Phenyl Ring | X2, Lewis acid | 3-Chloro-4-(halophenyl)furazan |
Derivatization Reactions for Research Purposes
The derivatization of this compound can be systematically explored to understand its chemical properties and to generate novel compounds for various research applications.
Modification of the Chloro Substituent
The chloro group on the furazan ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. chim.ityoutube.com This is a common reaction for halo-substituted electron-deficient heterocyclic systems. The electrophilicity of the carbon atom attached to the chlorine is enhanced by the electron-withdrawing nature of the furazan ring.
A variety of nucleophiles can be employed to displace the chloride ion, including:
Amines: Reaction with primary or secondary amines would yield the corresponding 3-amino-4-phenylfurazan derivatives.
Alcohols and Phenols: Alkoxides or phenoxides can be used to synthesize 3-alkoxy- or 3-aryloxy-4-phenylfurazans.
Thiols: Thiolates can react to form 3-thioether derivatives of 4-phenylfurazan.
These substitution reactions would allow for the introduction of a wide range of functional groups, each capable of imparting different physicochemical properties to the molecule.
Functionalization of the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The furazan ring is generally considered to be an electron-withdrawing group, which would direct incoming electrophiles to the meta and para positions of the phenyl ring, with the para position being sterically more accessible.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the phenyl ring.
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would lead to halogenated phenyl derivatives.
Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups to the phenyl ring, though the deactivating effect of the furazan ring might necessitate harsh reaction conditions.
Such modifications can significantly alter the electronic properties and steric profile of the molecule, which can be useful in tuning its properties for specific applications.
Reactions Involving the Furazan Nitrogen Atoms
The nitrogen atoms of the furazan ring possess lone pairs of electrons and can potentially act as nucleophiles or be involved in coordination with metal centers. rsc.org While the aromaticity of the furazan ring generally reduces the nucleophilicity of the ring nitrogens, they can still participate in certain reactions. For example, they can be protonated in strongly acidic media or alkylated under specific conditions. The coordination ability of the nitrogen atoms is also a possibility, allowing for the formation of metal complexes. rsc.org
Chemo- and Regioselectivity in Subsequent Transformations
The inherent reactivity of this compound is dictated by the electrophilic nature of the carbon atom attached to the chlorine and the potential for reactions involving the phenyl ring and the furazan ring system itself. However, specific studies detailing the chemo- and regioselectivity of its transformations are exceptionally scarce. Based on general principles of furazan chemistry and the limited available data, some predictions can be made.
The primary site for nucleophilic attack is anticipated to be the chlorinated carbon of the furazan ring. This is due to the electron-withdrawing nature of the furazan ring and the good leaving group ability of the chloride ion. A singular documented reaction showcases this reactivity, where this compound reacts with sodium methoxide (B1231860) to yield 3-methoxy-4-phenylfurazan. This suggests a regioselective substitution at the C-3 position of the furazan ring.
Information regarding the chemoselectivity in more complex reaction scenarios, or the regioselectivity of reactions involving the phenyl ring (such as electrophilic aromatic substitution), is not available in the current body of scientific literature. Further research would be necessary to elucidate these aspects of its chemical behavior.
Due to the limited research on this specific compound, detailed research findings and extensive data tables are not available. The synthesis of this compound has been reported via the treatment of ω-chlorophenylglyoxime with phosphorus pentachloride. This method, however, is documented in older literature, and more modern, high-yielding synthetic routes have not been described.
Further exploration into the reactivity of this compound, including its propensity for cycloaddition reactions and the derivatization of its phenyl group, would be required to fully understand its synthetic utility. Without such studies, a thorough discussion on the chemo- and regioselectivity of its subsequent transformations remains largely speculative.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the vibrational modes of 3-Chloro-4-phenylfurazan?
- Methodological Answer : High-resolution Fourier-transform infrared (FT-IR) spectroscopy combined with microwave (MW) rotational data is critical for resolving vibrational modes. For example, the fundamental vibration in furazan derivatives was determined with sub- precision using this hybrid approach . Assigning vibrational bands requires analysis of rotational constants (e.g., , , ) and distortion terms via Watson’s reduced Hamiltonian, assuming minimal interaction between vibrational modes .
Q. How can computational methods predict the thermochemical properties of this compound?
- Methodological Answer : Density functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3-LYP) provides accurate thermochemical data. For instance, hybrid functionals incorporating exact exchange terms reduce errors in atomization energies (<2.4 kcal/mol) and ionization potentials. Basis sets like 6-31G(d,p) or 6-311G(df,p) are recommended for geometry optimization and vibrational frequency scaling .
Q. What synthetic routes are effective for introducing nitro or azoxy groups into the furazan backbone?
- Methodological Answer : Nitration of 3-amino-4-phenylfurazan derivatives can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). For azoxy group incorporation, Caro’s acid (HSO) oxidation of amino precursors followed by coupling reactions is effective, yielding energetic compounds like 3,3′-dinitroamino-4,4′-azoxyfurazan . Optimization of reaction conditions (e.g., solvent polarity, catalyst) improves yields by 30–40% .
Advanced Research Questions
Q. How do structural distortions in this compound derivatives affect their energetic properties?
- Methodological Answer : Torsional angles between the furazan ring and substituents (e.g., nitramine groups) significantly influence conjugation and stability. For example, planar conformations (torsion angle ~0°) enhance resonance stabilization, reducing N–NO bond lengths (1.35 Å vs. 1.43 Å in non-planar systems) and increasing detonation velocities. X-ray crystallography and DFT-based bond-length analysis are critical for quantifying these effects .
Q. What strategies resolve contradictions in vibrational spectral data for furazan derivatives?
- Methodological Answer : Discrepancies in band assignments (e.g., vs. ) arise from overlapping modes or solvent effects. Employing laser/microwave double resonance (LMDR) experiments with isotopic labeling (e.g., ) clarifies band origins. For example, LMDR confirmed at 952.611 cm and at 1005.353 cm in furazan, resolving ambiguities from FT-IR alone .
Q. How can molecular docking predict the bioactivity of this compound derivatives?
- Methodological Answer : AutoDock Vina, with its improved scoring function and multithreading capabilities, predicts binding affinities (ΔG) to biological targets. Grid maps for ligand-receptor interactions (e.g., with indoleamine 2,3-dioxygenase 1) should be generated using explicit solvent models. Validation via comparative molecular dynamics (MD) simulations (e.g., RMSD < 2 Å) ensures docking reliability .
Q. Why do some synthetic routes for furazan derivatives yield isomers, and how are they characterized?
- Methodological Answer : Isomerization during oxidation (e.g., phenylglyoxime to phenylfurazan oxide) arises from dinitroso intermediate equilibria. Low-temperature NMR (e.g., 200 MHz, −80°C) and X-ray diffraction differentiate isomers by detecting conformational splitting (e.g., 4-phenylfurazan 2-oxide vs. 3-phenylfurazan oxide). Crystallographic data (e.g., torsion angles >100°) confirm dominant structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
